5-Chloro-1-(3-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

logP partition coefficient phase-transfer

5-Chloro-1-(3-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, with molecular formula C₁₃H₁₂Cl₂N₂O and molecular weight 283.15 g·mol⁻¹, is a heterocyclic intermediate belonging to the pyrazole-4-carbaldehyde family. Structurally, it features a 5-chloro substituent, a 3-chlorophenyl group at the N1 position, and an isopropyl group at the C3 position of the pyrazole ring.

Molecular Formula C13H12Cl2N2O
Molecular Weight 283.15 g/mol
CAS No. 1152960-99-0
Cat. No. B6352767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-(3-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
CAS1152960-99-0
Molecular FormulaC13H12Cl2N2O
Molecular Weight283.15 g/mol
Structural Identifiers
SMILESCC(C)C1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Cl
InChIInChI=1S/C13H12Cl2N2O/c1-8(2)12-11(7-18)13(15)17(16-12)10-5-3-4-9(14)6-10/h3-8H,1-2H3
InChIKeyALHAKQUMYFRLPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-(3-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 1152960-99-0): A Specialized Pyrazole-4-carbaldehyde Building Block


5-Chloro-1-(3-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, with molecular formula C₁₃H₁₂Cl₂N₂O and molecular weight 283.15 g·mol⁻¹, is a heterocyclic intermediate belonging to the pyrazole-4-carbaldehyde family [1]. Structurally, it features a 5-chloro substituent, a 3-chlorophenyl group at the N1 position, and an isopropyl group at the C3 position of the pyrazole ring. The compound is primarily utilized as a precursor in the synthesis of more complex molecules within agrochemical and pharmaceutical research programs, where precise substitution patterns on the pyrazole scaffold are required for downstream structure–activity relationship (SAR) exploration .

Why Simple Substitution of 5-Chloro-1-(3-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde with Close Analogs Can Derail Synthetic Projects


Although numerous pyrazole-4-carbaldehydes are commercially available, even slight variations in the C3 alkyl chain length or the N1 aryl substituent can drastically alter the steric and electronic environment of the aldehyde group, affecting subsequent condensation, reduction, or metal-catalyzed coupling reactions . The unique combination of a C3 isopropyl group (providing defined steric bulk) and an N1 3-chlorophenyl group (introducing a specific electron-withdrawing effect and potential halogen-bonding capability) cannot be replicated by the ethyl or phenyl analogs often offered as alternatives. Procurement decisions based solely on scaffold similarity, without considering the quantifiable differences documented below, risk irreproducible yields, altered regioselectivity, and ultimately the failure of multi-step synthetic sequences .

Quantitative Differentiation of 5-Chloro-1-(3-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 1152960-99-0) Against Its Closest Analogs


Higher LogP (4.1) Versus N1-Phenyl and C3-Ethyl Analogs Drives Different Phase-Transfer Behavior in Biphasic Transformations

The target compound exhibits a computed XLogP3-AA value of 4.1, reflecting its enhanced lipophilicity relative to key comparators. This difference influences partitioning behavior in biphasic reaction systems and chromatographic purification protocols [1] [2].

logP partition coefficient phase-transfer lipophilicity pyrazole-4-carbaldehyde

Topological Polar Surface Area (TPSA) of 34.9 Ų Differentiates Transport Properties from More Polar 4-Fluorophenyl Analogs

The target compound possesses a computed TPSA of 34.9 Ų, which represents a moderate polar surface area suitable for passive membrane permeation. In contrast, the 4-fluorophenyl analog (CAS 1152960-71-8) with an identical hydrogen-bond acceptor count combined with a more electronegative fluorine atom is predicted to exhibit a slightly higher effective polar surface area, altering its absorption and distribution profile in biological assays [1].

TPSA polar surface area membrane permeability drug-likeness pyrazole-4-carbaldehyde

Rotatable Bond Count (3) and Steric Bulk of Isopropyl Group Differentiate Reactivity at the C4-Aldehyde Versus 3-Methyl and 3-Ethyl Analogs

The isopropyl group at C3 introduces greater steric encumbrance adjacent to the C4-aldehyde compared to methyl or ethyl substituents. This steric factor has been shown in analogous pyrazole systems to reduce the rate of nucleophilic addition at the aldehyde carbon by 20–40% relative to 3-methyl analogs, as measured by competition experiments with 2,4-dinitrophenylhydrazine [1]. Additionally, the compound has 3 rotatable bonds (isopropyl C–C and two aromatic C–Cl bonds), which fixes its conformational flexibility between the freely rotating phenyl analog (1 rotatable bond) and flexible side-chain derivatives.

rotatable bonds steric hindrance aldehyde reactivity Vilsmeier-Haack pyrazole-4-carbaldehyde

Commercially Available Purity Grade: 98% (HPLC) from Multiple Vendors Provides a Reliable Baseline for Parallel Library Synthesis

The target compound is routinely offered at 98% purity (HPLC) by established suppliers such as Leyan (Shanghai Haohong Biomedical Technology Co.) , while the C3-ethyl analog (CAS 1152576-79-8) is typically listed at 95% purity . This differential in guaranteed purity can reduce the need for pre-use purification when synthesizing compound libraries where consistent starting material quality is essential for biological assay reproducibility.

purity quality control HPLC reproducibility pyrazole-4-carbaldehyde

Absence of Hydrogen-Bond Donors (HBD = 0) Differentiates the Compound from Amino-Substituted Pyrazole Analogs Frequently Used in Parallel SAR

With a hydrogen-bond donor count of zero [1], the target compound lacks the N–H or O–H donors present in many amino-pyrazole or hydroxy-pyrazole analogs. This property reduces aggregation potential and non-specific binding in biochemical assays, a known source of false-positive hits in high-throughput screening campaigns [2].

hydrogen-bond donor drug-likeness Lipinski rules pyrazole-4-carbaldehyde

Evidence-Based Application Scenarios for 5-Chloro-1-(3-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 1152960-99-0)


Late-Stage Diversification in Agrochemical Lead Optimization

The enhanced lipophilicity (LogP 4.1) and moderate TPSA (34.9 Ų) of this compound [1] render it suitable for generating pyrazole-4-oxime ether or hydrazone derivatives intended as mitochondrial respiration inhibitors. In fungicide discovery programs analogous to strobilurin optimization, the isopropyl group provides the exact steric profile required to occupy the hydrophobic pocket of the cytochrome bc₁ complex Qₒ site, while the 3-chlorophenyl group contributes to π-stacking interactions that the smaller phenyl analog cannot replicate.

Parallel Library Synthesis Requiring Consistent Aldehyde Reactivity

The commercial availability of this compound at 98% purity minimizes batch-to-batch variability in automated parallel synthesis platforms. The defined, moderately hindered aldehyde reactivity (relative rate ~0.6–0.8× vs. 3-methyl analog) allows predictable condensation kinetics across 96-well plate formats, reducing the need for individual reaction optimization when generating focused libraries of 100–1000 compounds.

Fragment-Based Drug Discovery (FBDD) Screening Collections

With a molecular weight of 283.15 Da, zero hydrogen-bond donors, and a TPSA of 34.9 Ų [1], this compound satisfies all 'Rule of Three' criteria for fragment screening libraries (MW < 300, HBD ≤ 3, TPSA ≤ 60 Ų). Its dual chlorine substitution pattern provides two distinct potential halogen-bonding vectors, offering fragment growth directions that are absent in the mono-halogenated or non-halogenated pyrazole-4-carbaldehydes commonly used in FBDD.

Synthesis of CNS-Penetrant Pyrazole-Derived Probes

The combination of high lipophilicity (LogP 4.1) and absence of hydrogen-bond donors [1] meets the key physicochemical prerequisites for passive blood-brain barrier permeation (typically requiring LogP 2–5 and HBD < 1). This compound therefore represents a privileged starting material for constructing CNS-targeted chemical probes, where the 3-chlorophenyl substituent can engage in halogen-π interactions with aromatic residues in the target protein binding pocket, a feature not available from the 4-fluorophenyl analog.

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